

Chemical properties and structure elucidation of 3-Piperidinopropiophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Piperidinopropiophenone

Cat. No.: B1582462

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of **3-Piperidinopropiophenone**

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Piperidinopropiophenone**, a significant chemical intermediate in the synthesis of various pharmaceutical compounds. The document delves into its fundamental chemical and physical properties, offers a detailed protocol for its synthesis via the Mannich reaction, and presents a systematic approach to its structure elucidation using a suite of modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

3-Piperidinopropiophenone, also known by its IUPAC name 1-phenyl-3-(piperidin-1-yl)propan-1-one, is a beta-amino ketone that serves as a crucial building block in organic synthesis.^[1] Its hydrochloride salt is particularly common in laboratory settings due to its increased stability and solubility in aqueous solutions.^[2] The molecule's structure, featuring a

propiophenone moiety linked to a piperidine ring, makes it a valuable precursor for more complex molecules. Notably, it is an intermediate in the synthesis of pharmaceuticals such as the anti-Parkinson's agent Cycrimine Hydrochloride.^[3] Given its utility, a thorough understanding of its properties and a reliable methodology for its synthesis and characterization are paramount for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

The physical and chemical characteristics of **3-Piperidinopropiophenone** and its hydrochloride salt are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.

Property	3-Piperidinopropiophenone (Free Base)	3-Piperidinopropiophenone Hydrochloride	Reference(s)
CAS Number	73-63-2	886-06-6	[3] [4]
Molecular Formula	C ₁₄ H ₁₉ NO	C ₁₄ H ₁₉ NO·HCl	[1] [4]
Molecular Weight	217.31 g/mol	253.77 g/mol	[1] [4]
Appearance	-	White to off-white solid	[2] [5]
Melting Point	-	186-190 °C	[3]
Boiling Point	135-136 °C at 1.0 Torr	-	[3]
Solubility	Soluble in organic solvents	Soluble in methanol (slightly), water (slightly)	[2] [5]
pKa (Predicted)	-	8.78 ± 0.10	[3]

Synthesis of 3-Piperidinopropiophenone Hydrochloride via the Mannich Reaction

The most common and efficient method for synthesizing **3-Piperidinopropiophenone** is the Mannich reaction.^{[6][7]} This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).^[7] The reaction proceeds via the formation of an Eschenmoser-like salt from the amine and aldehyde, which then undergoes electrophilic attack by the enol form of the ketone.

Rationale for Method Selection

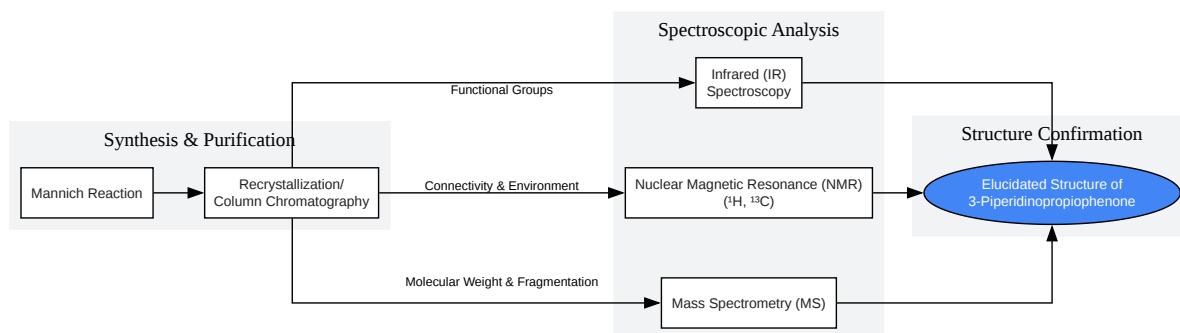
The Mannich reaction is a cornerstone of organic synthesis for producing β -amino carbonyl compounds.^[7] Its selection for the synthesis of **3-Piperidinopropiophenone** is justified by:

- Atom Economy: It is a condensation reaction where the main byproduct is water, leading to high atom economy.
- Convergence: It brings together three readily available starting materials in a single pot, making the synthesis efficient.
- Reliability: The reaction is well-established and generally provides good yields for this class of compounds.

Detailed Experimental Protocol

Materials:

- Acetophenone
- Paraformaldehyde
- Piperidine
- Hydrochloric acid (concentrated)
- Ethanol
- Diethyl ether
- Standard laboratory glassware


- Magnetic stirrer with heating

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and piperidine (1.1 equivalents) in ethanol.
- Reaction Execution: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[8\]](#)
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add a sufficient amount of water and extract the aqueous layer with diethyl ether to remove any unreacted acetophenone.
- Basification and Isolation: The aqueous layer is then made basic by the addition of a suitable base (e.g., sodium hydroxide solution) until a pH of >10 is reached. This will precipitate the free base of **3-Piperidinopropiophenone**.
- Purification of the Free Base: Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base. Further purification can be achieved by column chromatography on silica gel.[\[9\]](#)
- Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. To this solution, add a slight excess of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
- Final Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **3-Piperidinopropiophenone** hydrochloride as a white to off-white crystalline solid.[\[8\]](#)

Structure Elucidation

The confirmation of the chemical structure of the synthesized **3-Piperidinopropiophenone** is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and structure elucidation of **3-Piperidinopropiophenone**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. [10] The IR spectrum of **3-Piperidinopropiophenone** is expected to show characteristic absorption bands corresponding to its key structural features.

Functional Group	Expected Absorption Range (cm ⁻¹)	Rationale
C=O (Aryl Ketone)	1685 - 1665	The carbonyl group conjugated with the phenyl ring will absorb in this region. This is a strong and sharp peak, which is a key diagnostic feature.
C-H (Aromatic)	3100 - 3000	These are stretching vibrations for the C-H bonds on the phenyl ring.
C-H (Aliphatic)	3000 - 2850	These correspond to the C-H stretching vibrations of the piperidine ring and the propylene chain.
C-N (Amine)	1250 - 1020	This absorption is due to the stretching vibration of the carbon-nitrogen bond of the tertiary amine.
C=C (Aromatic)	1600 - 1475	These are characteristic stretching vibrations within the benzene ring.

The presence of these key peaks in the IR spectrum provides strong evidence for the presence of the propiophenone and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structure elucidation of **3-Piperidinopropiophenone**.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign the protons to their respective positions in the structure.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic Protons (C_6H_5)	7.2 - 8.0	Multiplet	5H	Protons on the phenyl ring are deshielded due to the ring current and the electron-withdrawing effect of the carbonyl group.
$-CH_2-$ (adjacent to $C=O$)	3.0 - 3.4	Triplet	2H	These protons are deshielded by the adjacent carbonyl group and are split by the neighboring methylene group.
$-CH_2-$ (adjacent to N)	2.6 - 3.0	Triplet	2H	These protons are deshielded by the adjacent nitrogen atom and are split by the neighboring methylene group.
Piperidine Protons (α)	2.3 - 2.7	Multiplet	4H	The four protons on the carbons adjacent to the nitrogen in the piperidine ring.
Piperidine Protons (β, γ)	1.4 - 1.8	Multiplet	6H	The remaining six protons on the piperidine ring are in a

more shielded
environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Ketone)	198 - 202	The carbonyl carbon is highly deshielded and appears far downfield.
Aromatic Carbons (C ₆ H ₅)	125 - 140	The six carbons of the phenyl ring will appear in this region. The carbon attached to the carbonyl group will be the most downfield.
-CH ₂ - (adjacent to N)	50 - 60	The carbon atom adjacent to the nitrogen is deshielded.
Piperidine Carbons (α)	50 - 55	The carbons in the piperidine ring adjacent to the nitrogen.
-CH ₂ - (adjacent to C=O)	35 - 45	This methylene carbon is deshielded by the carbonyl group.
Piperidine Carbons (β , γ)	20 - 30	The remaining carbons of the piperidine ring are in a more shielded, aliphatic region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons, further solidifying the structural assignment.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. For **3-Piperidinopropiophenone**, Electron Ionization (EI) would be a suitable technique.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak at $m/z = 217$, corresponding to the molecular weight of the free base ($C_{14}H_{19}NO$).[\[1\]](#)
- Key Fragmentation Patterns: The fragmentation of **3-Piperidinopropiophenone** is expected to proceed through characteristic pathways:
 - α -cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable piperidinium ion.
 - McLafferty Rearrangement: While less likely for this specific structure, it is a possibility for carbonyl compounds with a γ -hydrogen.
 - Loss of the Piperidine Ring: Cleavage of the C-N bond can lead to fragments corresponding to the propiophenone moiety.
 - Benzoyl Cation: A prominent peak at $m/z = 105$, corresponding to the benzoyl cation ($[C_6H_5CO]^+$), is highly characteristic of compounds containing a benzoyl group.

The combination of the molecular ion peak and the logical fragmentation pattern provides conclusive evidence for the proposed structure.

Applications and Significance

3-Piperidinopropiophenone is a valuable intermediate in the synthesis of various biologically active molecules.[\[5\]](#) Its role as a precursor to Trihexyphenidyl, an anticholinergic agent used in the management of Parkinson's disease, highlights its importance in medicinal chemistry.[\[6\]](#) The piperidine and propiophenone moieties are common pharmacophores, and their combination in this molecule provides a versatile scaffold for the development of new therapeutic agents.

Safety and Handling

3-Piperidinopropiophenone and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye damage.^{[1][4]} Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, synthesis, and structure elucidation of **3-Piperidinopropiophenone**. The Mannich reaction stands as an efficient and reliable method for its synthesis. A multi-technique approach to structure elucidation, combining IR, NMR, and MS, allows for an unambiguous confirmation of its structure. The insights and protocols presented herein are intended to equip researchers and scientists with the necessary knowledge and tools to effectively work with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Piperidinopropiophenone | C14H19NO | CID 70172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 886-06-6: 3-Piperidinopropiophenone hydrochloride [cymitquimica.com]
- 3. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]
- 4. 3-Piperidinopropiophenone hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Trihexyphenidyl - Wikipedia [en.wikipedia.org]
- 7. oarjbp.com [oarjbp.com]
- 8. 3-(1-Piperidinyl)propiophenone HCl synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiridin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- To cite this document: BenchChem. [Chemical properties and structure elucidation of 3-Piperidinopropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582462#chemical-properties-and-structure-elucidation-of-3-piperidinopropiophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com